Carbocyclic Peptidomimetic
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H66N8O14 |
|---|---|
Molecular Weight |
919.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2S)-1-[(1R,2R)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]cyclopentyl]-1-hydroxy-4-methylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H66N8O14/c1-21(2)18-29(48-41(62)30(20-32(45)52)49-42(63)35(22(3)4)51-39(60)27(44)14-16-33(53)54)36(57)25-12-9-13-26(25)38(59)46-23(5)37(58)47-28(15-17-34(55)56)40(61)50-31(43(64)65)19-24-10-7-6-8-11-24/h6-8,10-11,21-23,25-31,35-36,57H,9,12-20,44H2,1-5H3,(H2,45,52)(H,46,59)(H,47,58)(H,48,62)(H,49,63)(H,50,61)(H,51,60)(H,53,54)(H,55,56)(H,64,65)/t23-,25+,26+,27-,28-,29-,30-,31-,35-,36-/m0/s1 |
InChI Key |
SEJYUEISOCTKKB-SABPYFDQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCC[C@H]2[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(C1CCCC1C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Rational Design Principles for Carbocyclic Peptidomimetics
Bioactive Conformation Mimicry and Conformational Preorganization
A cornerstone of designing effective carbocyclic peptidomimetics is the principle of bioactive conformation mimicry. This involves creating a molecule that is already in the correct shape, or "preorganized," to bind to its biological target. acs.orgnih.gov By reducing the conformational entropy penalty upon binding, preorganization can lead to significantly higher binding affinity. nih.gov
Mimicry of Peptide Secondary Structure Motifs (e.g., β-Turns, Helices, β-Sheets)
Peptides often adopt specific secondary structures like β-turns, α-helices, and β-sheets to interact with their targets. mdpi.com Carbocyclic scaffolds are adept at mimicking these motifs. lifechemicals.com For instance, various bicyclic, spiro, and macrocyclic systems have been developed to mimic β-turns. lifechemicals.com The design of these mimics often involves positioning key functional groups on the carbocyclic framework to replicate the spatial orientation of amino acid side chains in the native peptide. nih.gov This approach has been successfully applied to create peptidomimetics that can modulate protein-protein interactions (PPIs).
Structure-Based Design Methodologies
The rational design of carbocyclic peptidomimetics is heavily reliant on structure-based methodologies. uq.edu.auacs.org This approach leverages detailed three-dimensional information of the target macromolecule to guide the design of complementary and high-affinity ligands.
Integration of Structural Data from Target Macromolecules
High-resolution structural data of target proteins, obtained through techniques like X-ray crystallography and NMR spectroscopy, are invaluable for designing carbocyclic peptidomimetics. uq.edu.au This information provides a detailed map of the binding site, highlighting key interactions between the native peptide and its receptor. acs.org For example, the crystal structure of a peptide inhibitor bound to an enzyme can reveal the precise conformation the peptide adopts upon binding. acs.org This "bioactive conformation" then serves as a template for designing a rigid carbocyclic scaffold that holds the essential pharmacophoric groups in the correct orientation for optimal binding.
Computational Modeling and Simulation in Design
Computational tools are indispensable in the modern design of carbocyclic peptidomimetics. nih.govuq.edu.aunih.gov Molecular modeling and simulation techniques allow for the in-silico evaluation of designed compounds before their synthesis, saving significant time and resources. nih.govnih.gov These methods can predict how a peptidomimetic will bind to its target and estimate its binding affinity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govnih.gov In the context of carbocyclic peptidomimetics, docking studies are used to assess how well a designed molecule fits into the binding site of its target protein. daneshyari.comnih.gov By simulating the interaction between the peptidomimetic and the protein, researchers can identify potential binding modes and predict the binding energy. nih.govnih.govarkat-usa.org This information helps in prioritizing which candidate molecules are most likely to be active and should be synthesized for experimental testing. nih.gov For instance, docking studies have been instrumental in designing peptidomimetics targeting enzymes like Trypanosoma cruzi Trypanothione Reductase and the SARS-CoV-2 spike protein. nih.govnih.gov
Interactive Table of Research Findings on Carbocyclic Peptidomimetic Design
| Target | Peptidomimetic Design Strategy | Key Findings |
| Integrins | Mimicry of the RGD peptide loop using cyclic structures. acs.orgnih.gov | The pre-organization of the cyclic peptide in solution, as predicted by molecular simulations, correlates with high binding affinity to integrin. acs.orgnih.gov |
| MDM2 | Design of cyclic β-hairpin ligands to mimic the p53 transactivation domain. nih.gov | A strong relationship was found between the preorganization of the ligand in solution and its affinity for MDM2, with entropy loss upon binding being a key factor. nih.gov |
| Memapsin 2 (BACE) | Incorporation of a cyclopentane (B165970) ring to constrain the P1' analogue of a heptapeptide (B1575542) inhibitor. acs.org | A truncated analogue with a cyclopentane ring showed potent BACE inhibition and good selectivity over Cathepsin D. acs.org |
| Neuropilin-1 (NRP-1) | Use of carbohydrate scaffolds to arrange crucial residues for binding. nih.govdaneshyari.com | Molecular docking guided the design of new ligands, with one compound showing inhibition of VEGF-A165 binding to NRP-1. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to the rational design of novel therapeutic agents. jocpr.com It establishes a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com In the context of carbocyclic peptidomimetics, QSAR models are instrumental in predicting the efficacy of newly designed molecules before their synthesis, thereby optimizing the drug discovery process. jocpr.com
The process involves generating a dataset of carbocyclic peptidomimetics with known biological activities and calculating various molecular descriptors for each compound. mdpi.com These descriptors quantify different aspects of the molecule's physicochemical properties. jocpr.com Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that connects these descriptors to the observed activity. researchgate.net
QSAR provides critical insights into how specific structural modifications influence a compound's interaction with its biological target. jocpr.com For instance, a QSAR model might reveal that increasing the lipophilicity of a particular region of the carbocyclic scaffold enhances binding affinity, guiding chemists to synthesize more potent analogues. This predictive power helps in prioritizing lead compounds, reducing the number of molecules that need to be synthesized and tested, and ultimately lowering the costs and time associated with drug development. jocpr.commdpi.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies This table illustrates the types of descriptors that can be calculated for a series of carbocyclic peptidomimetics to build a QSAR model. The values are hypothetical.
| Descriptor Type | Specific Descriptor | Role in Modeling Activity |
| Electronic | Dipole Moment | Describes the polarity of the molecule, influencing interactions in the target's binding pocket. |
| Steric | Molecular Volume | Relates to the size and shape of the molecule, affecting its fit within the binding site. |
| Topological | Wiener Index | A numerical representation of molecular branching, which can impact solubility and binding. |
| Hydrophobic | LogP | Quantifies the lipophilicity of the compound, crucial for membrane permeability and hydrophobic interactions. |
| Hydrogen Bonding | H-bond Acceptors/Donors | Counts the number of potential hydrogen bond sites, which are key for specific target recognition. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful computational strategy used to identify and design new carbocyclic peptidomimetics. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov
There are two main approaches to generating a pharmacophore model:
Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves superimposing a set of known active molecules and extracting the common chemical features responsible for their activity. nih.gov
Structure-Based: When the crystal structure of the target protein is available, this approach analyzes the key interactions between the target and a known ligand within the binding site to define the critical pharmacophoric features. nih.gov
Once a pharmacophore model is developed, it is used as a 3D query in a process called virtual screening. nih.gov Large digital libraries containing millions of chemical compounds are computationally screened to identify molecules that match the pharmacophore's spatial and chemical requirements. nih.gov This process efficiently filters vast databases to a manageable number of "hits" that have a higher probability of being active. frontiersin.org These hits, which may include novel carbocyclic scaffolds, can then be synthesized and tested experimentally, accelerating the discovery of new lead compounds. frontiersin.orgpeerj.com
Table 2: Hypothetical Pharmacophore Model for a this compound Inhibitor This table outlines the key features of a pharmacophore model designed to identify inhibitors for a specific protein target.
| Feature ID | Feature Type | X-Coordinate | Y-Coordinate | Z-Coordinate | Radius (Å) |
| 1 | Hydrogen Bond Acceptor (HBA) | 2.5 | 1.8 | 4.3 | 1.5 |
| 2 | Hydrogen Bond Donor (HBD) | -1.2 | 3.5 | 2.1 | 1.5 |
| 3 | Aromatic Ring (AR) | 5.6 | -0.5 | 1.9 | 2.0 |
| 4 | Hydrophobic (HY) | -3.4 | -2.1 | 3.7 | 1.8 |
Fragment-Based and Diversity-Oriented Synthesis Approaches
Beyond computational design, advanced synthetic strategies are crucial for creating novel carbocyclic peptidomimetics. Fragment-based and diversity-oriented approaches represent two powerful methods for exploring new chemical space and generating libraries of compounds for biological screening.
Fragment-Based Drug Discovery (FBDD) begins by screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly to the target protein. Once a binding fragment is identified, it can be optimized into a more potent lead compound through several strategies, including growing the fragment to occupy more of the binding site or linking multiple fragments that bind to adjacent sites. This approach is highly efficient as it explores chemical space with a smaller number of initial compounds.
Diversity-Oriented Synthesis (DOS) aims to efficiently produce collections of structurally diverse and complex small molecules, often inspired by natural products. frontiersin.orgpnas.org Unlike traditional target-oriented synthesis, which focuses on making one specific molecule, DOS generates a library of compounds with significant variations in their underlying scaffolds. nih.gov This strategy is particularly valuable for exploring under-represented areas of chemical space and identifying modulators for new or challenging biological targets. rsc.orgnih.gov For carbocyclic peptidomimetics, DOS can be used to create libraries with varied ring sizes, stereochemistry, and functional group appendages, providing a rich source of compounds for high-throughput screening. nih.gov
A key reaction in the synthesis of certain peptidomimetic scaffolds is the Pictet-Spengler reaction. ebrary.net This reaction can be used to construct bicyclic frameworks, such as tetrahydroisoquinoline and tetrahydro-β-carboline systems, from amino acid precursors. ebrary.netebrary.net These constrained heterocyclic structures serve as excellent carbocyclic mimics of peptide turns. ebrary.net
Table 3: Comparison of Synthesis Approaches
| Feature | Fragment-Based Synthesis | Diversity-Oriented Synthesis |
| Starting Point | Low molecular weight fragments with weak binding. | Simple, readily available building blocks. |
| Primary Goal | To build a high-affinity ligand from smaller, weakly binding pieces. | To generate a large library of structurally diverse compounds in an efficient manner. pnas.orgnih.gov |
| Library Size | Typically smaller libraries of fragments are screened initially. | Aims to produce large libraries with high scaffold diversity. rsc.org |
| Compound Complexity | Complexity is built up iteratively from simple fragments. | High complexity is often generated early in the synthetic sequence. |
| Application | Ideal when structural information of the target is available to guide fragment optimization. | Useful for screening against novel or poorly characterized targets where no known ligands exist. frontiersin.org |
Synthetic Methodologies for Carbocyclic Peptidomimetics
General Strategies in Solid-Phase Peptide Synthesis (SPPS) for Peptidomimetic Scaffolds
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides and has been adapted for the creation of peptidomimetic scaffolds. nih.govbachem.com In SPPS, the peptide chain is built step-by-step while one end is anchored to an insoluble resin support. bachem.com This approach simplifies the purification process, as reagents and byproducts in the solution can be washed away by simple filtration. nih.govbachem.com
The versatility of SPPS allows for the incorporation of unnatural amino acids, which can serve as handles for cyclization or as the building blocks of the carbocyclic ring itself. mdpi.com Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are commonly employed in the synthesis of these complex molecules. nih.gov The choice of resin, such as Rink amide, TentaGel, or Wang resin, is critical and depends on the specific synthetic route and desired final product. nih.gov On-resin cyclization is a particularly powerful strategy, as the solid support enforces a pseudo-dilution effect that favors intramolecular reactions over intermolecular oligomerization. rhhz.netnih.gov
Regio- and Stereoselective Formation of Carbocyclic Ring Systems
Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry) is paramount in the synthesis of biologically active carbocyclic peptidomimetics. The specific conformation of the final molecule, dictated by its stereochemistry, is often what determines its ability to bind to its biological target.
Intramolecular Cyclization Reactions for Carbocyclic Backbone Formation
The formation of the carbocyclic ring is most often accomplished through intramolecular cyclization, where a linear precursor molecule is induced to form a ring. A variety of powerful chemical reactions have been developed for this purpose.
Ring-Closing Metathesis (RCM) has emerged as a widely used and powerful tool for the synthesis of carbocyclic peptidomimetics. canterbury.ac.nzresearchgate.netmdpi.com This reaction utilizes ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, to form a carbon-carbon double bond between two terminal alkene functionalities within a linear peptide precursor. researchgate.netmdpi.comnih.gov The resulting cyclic alkene can then be hydrogenated to produce a saturated carbocyclic ring. researchgate.net
RCM is valued for its functional group tolerance and its applicability to solid-phase synthesis, allowing for the efficient construction of cyclic peptide libraries. researchgate.netnih.gov The reaction can be performed on resin-bound peptides, which simplifies purification. researchgate.net While RCM often produces a mixture of E/Z isomers at the newly formed double bond, these can often be separated or hydrogenated to a single saturated product. researchgate.net The efficiency of RCM can be influenced by the peptide sequence, and strategies such as microwave irradiation have been employed to improve yields for challenging substrates. researchgate.net
| Catalyst | Typical Loading | Selectivity | Reference |
| Grubbs' 1st Generation | 5-40 mol% | Varies | mdpi.com |
| Grubbs' 2nd Generation | 5-40 mol% | Often improved E/Z selectivity | mdpi.com |
| Hoveyda-Grubbs 2nd Generation | Not specified | Can provide high (E)-selectivity | mdpi.com |
Palladium-catalyzed cross-coupling reactions are another major avenue for the formation of carbocyclic rings in peptidomimetics. acs.org The Heck reaction, for instance, can be used to form a carbon-carbon bond between an aryl or vinyl halide and an alkene within the peptide chain to create a macrocycle. nih.govacs.org This method has been successfully applied in solid-phase synthesis to generate libraries of cyclic peptidomimetics. nih.gov
The Suzuki reaction, which couples an organoboron compound with a halide, is also a versatile tool for this purpose. mdpi.com It is known for its mild reaction conditions and high functional group tolerance, making it suitable for complex peptide substrates. mdpi.com Both Heck and Suzuki reactions can be performed on solid support, facilitating the synthesis of diverse cyclic structures. rhhz.netnih.gov For example, on-resin intramolecular Suzuki coupling has been used to create biaryl-bridged cyclopeptidomimetics. rhhz.net
| Reaction | Key Reactants | Catalyst System | Reference |
| Heck Reaction | Alkene, Aryl/Vinyl Halide | Palladium catalyst (e.g., palladacycle) | nih.gov |
| Suzuki Reaction | Organoboron (e.g., boronic acid), Aryl/Vinyl Halide | Palladium catalyst (e.g., Pd(PPh3)4) | rhhz.netmdpi.com |
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl Halide | Palladium and Copper catalysts | rhhz.net |
Radical cyclization offers a complementary method for forming carbocyclic rings. These reactions involve the generation of a radical species that then attacks another part of the molecule to form a ring. One example is the thiol-ene reaction, where a thiol and an alkene undergo a radical addition to form a thioether linkage, which can be part of a larger carbocyclic structure. nih.gov This reaction can be initiated by UV light in the presence of a radical initiator. nih.gov Photoredox catalysis has also been employed to enable decarboxylative radical cyclizations, for example, with γ,γ-dimethylallyltryptophan derivatives. beilstein-journals.org
A novel and promising strategy for creating carbocyclic analogs of disulfide-containing peptides is the "snip-and-stitch" methodology. acs.org This late-stage approach involves the cleavage ("snip") of a native disulfide bond in a cyclic peptide to generate two reactive dehydroalanine (B155165) (Dha) residues. acs.org These residues are then "stitched" together with a new carbon-based linker, effectively replacing the disulfide bond with a more stable carbocyclic bridge. acs.org
This method is highly modular, allowing for the introduction of a variety of carbon linkers from a single disulfide-containing precursor. acs.org The reaction typically employs a zinc-copper couple and a hydrosilane to mediate the transformation of the disulfide into the new C-C bond. acs.org This technique provides a powerful tool for rapidly generating diverse carbocyclic analogs to optimize the properties of therapeutic peptides. acs.org
Synthesis of Carbocyclic Amino Acid Building Blocks
The foundation of carbocyclic peptidomimetics lies in the effective synthesis of their core components: carbocyclic amino acid building blocks. These structures replace traditional amino acids, introducing conformational constraints and novel side-chain orientations. The synthesis of these building blocks is a critical area of research, focusing on creating structurally diverse and stereochemically pure compounds. beilstein-journals.orgnih.govresearchgate.net A variety of synthetic protocols have been developed to access these highly functionalized heterocyclic and carbocyclic compounds, often in their N-Boc protected ester forms, which are suitable for subsequent peptide synthesis. nih.govacs.org The key challenge lies in controlling the stereochemistry of multiple chiral centers within the carbocyclic ring.
Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.comresearchgate.net Naturally occurring α-amino acids and their derivatives are particularly valuable in this regard, as their inherent chirality can be transferred to the target carbocyclic structure. mdpi.comunivie.ac.atresearchgate.net This approach involves a series of chemical transformations to convert the starting chiral molecule into the desired carbocyclic amino acid, maintaining stereochemical integrity. Both the amino and carboxylic acid groups of the starting amino acid can be orthogonally modified, allowing for chain elongation and the formation of carbocyclic rings. univie.ac.atresearchgate.net
For instance, a lengthy but highly stereocontrolled synthesis of a carbocyclic amino acid ester was achieved over 18 steps starting from D-valine. acs.org This strategy leverages a combination of internal induction and thermodynamic control to achieve the desired stereochemistry. acs.org Similarly, polyhydroxylated cyclopentane (B165970) β-amino acids have been synthesized from D-mannose and D-galactose. acs.org The chiral pool approach provides a reliable pathway to optically active compounds by using the stereocenters of natural products as a template. mdpi.com
Table 1: Examples of Carbocyclic Amino Acids from Chiral Pool Synthesis This table is interactive. You can sort and filter the data.
| Starting Material | Target Compound/Motif | Key Transformation | Reference |
|---|---|---|---|
| D-Valine | (1R,3S,3′S)-Carbocyclic δ-amino acid ester | Resident-chirality-induced conjugate addition | acs.org |
| D-Mannose | Polyhydroxylated cyclopentane β-amino acid | Not specified | acs.org |
| D-Galactose | Polyhydroxylated cyclopentane β-amino acid | Not specified | acs.org |
| α-Amino Acids | Nitrogen-containing natural products | Modification of amino and carboxylic acid functions | univie.ac.at |
Asymmetric catalysis offers a more direct and efficient alternative to chiral pool synthesis by creating chiral centers from prochiral substrates. This field is broadly divided into organocatalysis and metal-based catalysis.
Asymmetric Organocatalysis employs small, chiral organic molecules to catalyze enantioselective reactions. encyclopedia.pub This metal-free approach has become a robust tool for synthesizing noncanonical amino acids. rsc.org Proline and its derivatives are common organocatalysts, often operating through enamine or iminium ion intermediates. encyclopedia.pubresearchgate.net For example, the asymmetric synthesis of a carbocyclic δ-amino acid was achieved using a D-proline-catalyzed Michael addition of a nitronate to 2-cyclohexenone. acs.org This reaction proceeded with high stereoselectivity, favoring the desired C3'S-configuration in a ratio of approximately 95:5. acs.org Organocatalysis has been successfully applied to a range of reactions, including Mannich, Strecker, and Friedel-Crafts reactions, to produce diverse and functionalized amino acids. rsc.org
Metal-Catalyzed Methods utilize transition metal complexes with chiral ligands to control stereoselectivity. nih.gov These methods are highly versatile and can facilitate a wide range of transformations, including C-H activation, cross-coupling, and hydrogenation reactions, to afford optically pure compounds. mdpi.com For instance, ruthenium and iron catalysts have been used for a stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, providing a novel route to α-amino acids from abundant carboxylic acid feedstocks. nature.com Another strategy involves the copper-catalyzed enantioselective alkylation of C(sp³)–H bonds adjacent to a nitrogen atom to produce α-alkyl α-amino acids. mdpi.com These methods allow for the one-step synthesis of complex products from simple building blocks with high yield and minimal waste. nih.gov
Table 2: Selected Asymmetric Catalytic Methods for Carbocyclic Amino Acid Synthesis This table is interactive. You can sort and filter the data.
| Catalyst Type | Catalyst/Ligand | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Organocatalyst | D-Proline | Michael Addition | Carbocyclic δ-amino acid | acs.org |
| Organocatalyst | BINOL-quinine-squaramide | α-Amination | Chiral α-amino acid precursors | researchgate.net |
| Metal Catalyst | Chiral BOX/Cu(II) | C(sp³)–H Alkylation | α-Alkyl α-amino acids | mdpi.com |
| Metal Catalyst | Ruthenium/Iron | 1,3-Nitrogen Shift | Troc-protected α-amino acids | nature.com |
| Metal Catalyst | Palladium | Cross-Coupling | Diversified heterocyclic building blocks | nih.gov |
Incorporation of Specific Carbocyclic Motifs (e.g., Cyclopropane-Containing Amino Acids)
Specific carbocyclic motifs are incorporated into peptidomimetics to rigidly control the backbone conformation and the orientation of amino acid side chains. nih.gov Cyclopropane-containing amino acids are particularly effective in this role due to the significant conformational restriction imposed by the three-membered ring. nih.govresearchgate.net The incorporation of these motifs can improve metabolic stability and pre-organize the peptidomimetic into a bioactive conformation. nih.govnih.gov
The synthesis of these constrained building blocks is a key challenge. One established method involves the diastereoselective intramolecular cyclopropanation of chiral allylic diazoacetates. acs.org Another expedient approach is the olefination of cyclopropanone (B1606653) surrogates with stabilized phosphorus ylides, followed by a telescopic aza-Michael reaction to produce highly enantioenriched cyclopropane (B1198618) β-amino acid derivatives with complete diastereocontrol. nih.gov These synthetic strategies make it possible to access various stereoisomers of the cyclopropane-containing amino acid, which is crucial for identifying the optimal side-chain orientation for biological activity. nih.gov Once synthesized, these building blocks can be incorporated into peptide chains using standard peptide coupling techniques. acs.org
Solution-Phase Synthesis Techniques for Complex Carbocyclic Peptidomimetics
While solid-phase synthesis is common, solution-phase techniques remain vital for the synthesis of complex carbocyclic peptidomimetics, particularly for large-scale production and for structures that are not amenable to solid-phase methods. mdpi.com Solution-phase synthesis involves carrying out all reaction steps in a solvent system, with purification of the intermediate product after each step. ekb.eg
The fundamental reaction is the formation of a peptide bond, which requires the activation of a carboxylic acid and the protection of all other reactive functional groups to prevent side reactions. ekb.egnih.gov A convergent strategy is often employed, where different fragments of the target molecule are synthesized separately and then combined in solution. nih.gov For example, in the synthesis of sansalvamide (B1640551) A peptidomimetics, a tripeptide fragment and a dipeptide fragment were synthesized independently before being coupled in solution. nih.gov Various coupling reagents, such as HATU, TBTU, and COMU, can be used to facilitate the amide bond formation in solution. mdpi.com While potentially more laborious due to the need for intermediate purification, solution-phase synthesis offers greater flexibility in reaction conditions and scalability. mdpi.comekb.eg
Development of High-Throughput Synthetic Approaches
The discovery of novel bioactive peptidomimetics requires the screening of large libraries of compounds. High-throughput synthesis (HTS) methodologies have been developed to rapidly generate such libraries. nih.gov These approaches often adapt solid-phase peptide synthesis (SPPS) techniques to allow for the parallel synthesis of thousands or even millions of compounds. nih.gov
One innovative HTS method for cyclic peptidomimetics utilizes "volatilizable" aminoalkyl functionalized silica (B1680970) gels as supports. nih.govacs.org Peptides are assembled on the support, and then cleaved to generate linear precursors. These precursors can then undergo intramolecular cyclization in an aqueous solution to form cyclic peptidomimetics with high purity in a one-pot reaction. nih.govacs.org Another powerful strategy for generating molecular diversity is the use of isocyanide-based multicomponent reactions (MCRs), such as the Ugi reaction. beilstein-journals.org MCRs allow for the creation of complex, peptide-like structures in a single step from multiple simple starting materials, making them ideally suited for automated, high-throughput synthesis. beilstein-journals.org These approaches significantly accelerate the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of diverse carbocyclic peptidomimetics.
Conformational Analysis and Structure Activity Relationship Sar Studies of Carbocyclic Peptidomimetics
Experimental Techniques for Conformational Elucidation
Several powerful experimental techniques are used to determine the three-dimensional structures of carbocyclic peptidomimetics in various states. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of carbocyclic peptidomimetics. acdlabs.com By analyzing the interactions between atomic nuclei, NMR provides data on inter-proton distances through the Nuclear Overhauser Effect (NOE), which helps to define the molecule's fold. mdpi.com For instance, in studies of cyclic peptides containing trans-2-aminocyclohexanecarboxylic acid (Achc) or trans-2-aminocyclopentanecarboxylic acid (Acpc), NMR experiments were combined with molecular dynamics calculations to elucidate their three-dimensional structures. nih.gov
Detailed one- and two-dimensional NMR studies are performed to assign proton resonances and identify key structural features like hydrogen bonds. mdpi.com The presence of specific NOE contacts can indicate the formation of secondary structures such as β-turns. For example, NOE contacts between certain amide protons and other protons in heterochiral peptides have confirmed the presence of intrastrand hydrogen bonds characteristic of β-turns. mdpi.com Furthermore, the chemical shifts of amide protons can indicate their involvement in intramolecular hydrogen bonds, a key factor in stabilizing defined conformations. polimi.it
X-ray Crystallography of Carbocyclic Peptidomimetics and Their Complexes
X-ray crystallography provides high-resolution, solid-state structural information of carbocyclic peptidomimetics, often revealing the precise arrangement of atoms in a crystal. nih.gov This technique has been instrumental in visualizing the bound conformations of peptidomimetic inhibitors complexed with their target enzymes, providing critical insights for structure-based drug design. nih.gov
For example, the crystal structure of a peptidomimetic containing a ferrocene (B1249389) scaffold confirmed a bent conformation, although this differed from the computationally predicted most stable conformer. mdpi.com This highlights that intermolecular interactions within the crystal lattice can influence the observed conformation. mdpi.com In another study, X-ray diffraction was used to determine the structure of an azlactone intermediate, confirming the Z configuration of an exocyclic double bond, which was crucial for the synthesis of (Z)-α,β-dehydro-histidine. mdpi.com The crystal structures of carborane-based peptidomimetic precursors have also been determined, revealing the influence of intermolecular hydrogen bonding on their packing in the solid state. mcmaster.ca
The insights gained from X-ray crystallography are invaluable for understanding how these molecules interact with biological targets. For instance, the crystal structures of SARS-CoV-2 main protease in complex with covalent inhibitors have detailed the specific interactions between the inhibitors and the active site residues. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to study the secondary structure of peptidomimetics in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of chromophores, such as the amide bonds in the peptide backbone. researchgate.net The resulting CD spectrum provides a global signature of the molecule's secondary structure content, such as α-helices, β-sheets, and turns. researchgate.net
CD spectroscopy is often used in conjunction with other techniques like NMR and computational modeling to provide a comprehensive picture of a peptidomimetic's conformation. nih.govnih.gov For example, CD studies on cyclic peptides containing trans-2-aminocyclohexanecarboxylic acid (Achc) or trans-2-aminocyclopentanecarboxylic acid (Acpc) helped to corroborate the conformational information obtained from NMR and molecular dynamics. nih.gov In another instance, the CD spectra of β-ABpeptoid oligomers, a class of peptidomimetics with backbone chirality, indicated that they adopt ordered, folded conformations in solution. semanticscholar.org The temperature-dependent changes in the CD signal can also be used to assess the thermal stability of these folded structures. semanticscholar.org
Computational Methods for Conformational Analysis
Computational methods are indispensable tools for exploring the conformational landscape of carbocyclic peptidomimetics, complementing experimental data and providing insights that can be difficult to obtain experimentally. frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational flexibility and stability of carbocyclic peptidomimetics in a simulated environment, often water, to mimic physiological conditions. nih.gov
MD simulations have been used to investigate the conformational preferences of various peptidomimetics. nih.gov For example, simulations of hybrid cyclobutane/proline-containing peptidomimetics revealed highly disorganized structures without stable secondary structure motifs. csic.es In contrast, MD simulations of other peptidomimetics have shown the formation of stable intramolecular hydrogen bonds that drive the adoption of specific conformations. csic.es These simulations are also crucial for understanding how peptidomimetics interact with their biological targets. For instance, MD simulations of peptidomimetic inhibitors bound to the SARS-CoV-2 main protease have been used to evaluate the stability of the protein-ligand complexes. unipa.itnih.gov
Conformational Searching Algorithms
Conformational searching algorithms are computational methods used to explore the potential energy surface of a molecule and identify its low-energy conformations. These algorithms systematically or randomly change the molecule's geometry to generate a diverse set of possible structures.
One common approach is the combined Monte Carlo-Molecular Mechanics (MM) method. polimi.it In this method, random conformational changes are generated and then their energies are minimized using a molecular mechanics force field. This allows for an efficient exploration of the conformational space. For example, this approach was used to study the propensity of hydantoin-based peptidomimetics to adopt α-helix or β-turn conformations. polimi.it The results of these searches can be used to calculate the percentage of conformers that meet specific geometric criteria for different secondary structures. polimi.it
Another strategy involves using software with built-in conformer distribution functions, which can explore a wide conformational space, including the ring flips of carbocyclic scaffolds. acs.org These methods are essential for creating a comprehensive understanding of the possible shapes a peptidomimetic can adopt, which is a critical step in rational drug design. nih.gov
Correlation of Carbocyclic Ring Geometry with Peptide Mimicry and Bioactivity
The geometry of the carbocyclic core is a critical design element in peptidomimetics, profoundly influencing their ability to adopt peptide-like conformations and exhibit biological activity. The ring's size, stereochemistry, and substitution pattern collectively define the scaffold's conformational landscape, which in turn dictates the spatial presentation of amino acid side chains.
Impact of Carbocyclic Ring Size and Substitution Patterns on the Conformational Landscape
The conformational preferences of a carbocyclic peptidomimetic are heavily dependent on the inherent constraints of its ring system. The size of the ring—be it cyclopropane (B1198618), cyclopentane (B165970), or cyclohexane (B81311)—imposes distinct limitations on bond angles and torsional strain, thereby shaping the accessible three-dimensional space.
Ring Size: The number of atoms in the carbocyclic ring is a fundamental determinant of its flexibility and preferred geometry. For instance, smaller rings like cyclopropane introduce significant rigidity, severely restricting the backbone and side-chain orientations. acs.org In contrast, five-membered rings (cyclopentane) and six-membered rings (cyclohexane) offer greater conformational diversity. Cyclopentane scaffolds, such as all-cis 4,5-dihydroxy-1,3-cyclopentanedicarboxylic acid, can be used to create folded structures that differ significantly from their sugar-based counterparts. researchgate.net Cyclohexane-based mimics, such as trans-aminocyclohexane carboxylic acid (ACHC), show a pronounced tendency to fold into helical structures. wjarr.com The ring size in cyclic peptides also has a direct impact; studies on gramicidin (B1672133) S analogs showed that ring sizes of 10 and 14 amino acids could form amphipathic β-sheet structures, while 12- and 16-membered rings resulted in unordered, non-amphipathic conformations. nih.gov
Table 1: Influence of Carbocyclic Ring Geometry on Peptidomimetic Conformation
| Ring System/Scaffold | Key Geometric Feature(s) | Resulting Conformational Preference | Reference(s) |
|---|---|---|---|
| Trisubstituted Cyclopropane | High rigidity, defined substituent orientation | Predefined orientation of peptide backbone and side-chain mimics | acs.org |
| 1,3-Cyclopentanedicarboxylic Acid | All-cis substitution | Unique folded structure stabilized by inter-strand hydrogen bonds | researchgate.net |
| Trans-aminocyclohexane carboxylic acid (ACHC) | Six-membered ring | Favors 314-helix formation | wjarr.com |
| Gramicidin S Analog (10- or 14-mer) | Macrocyclic peptide ring | Amphipathic β-sheet structure | nih.gov |
Influence of Carbocyclic Scaffolds on Side-Chain Orientation and Presentation
A primary goal of using a carbocyclic scaffold is to mimic the secondary structures of peptides (e.g., β-turns, α-helices) by precisely controlling the orientation of the crucial side chains (the pharmacophore). nih.govmdpi.com The rigid or semi-rigid nature of the carbocyclic core serves as a template to project these side chains in a specific three-dimensional arrangement, thereby replicating the bioactive conformation of the parent peptide. nih.govresearchgate.net
The spatial relationship of side chains is critical for a peptide's biological activity. nih.gov Carbocyclic scaffolds provide a means to constrain these side chains in a desired topography. For example, a cyclohexane ring was one of the earliest scaffolds proposed to replace a peptide backbone, allowing for the attachment of relevant amino acid side chains to this core structure. nih.gov More advanced designs, such as those using trisubstituted cyclopropanes, can orient side chains to mimic specific topological features of enzyme binding pockets. acs.org The ability to use the carbocyclic framework to fix the χ (chi) torsional angles of side chains is a powerful tool in peptidomimetic design, allowing for the creation of molecules with highly specific interactions with their biological targets. researchgate.netnih.gov The choice of scaffold, whether it's a simple monocycle or a more complex bicyclic system, determines the vectors along which the side chains are presented, influencing binding affinity and selectivity. nih.gov
Systematic Evaluation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to the development of potent and selective carbocyclic peptidomimetics. nih.govrsc.org This iterative process involves systematically modifying the structure of a lead compound and evaluating the effect of each change on its biological activity. nih.govacs.org Through SAR, researchers can build a comprehensive understanding of how different structural components contribute to the molecule's function.
Identification of Key Pharmacophoric Elements
The initial step in designing a peptidomimetic is to identify the pharmacophore of the parent peptide—the essential structural and electronic features required for molecular recognition and biological activity. nih.govamericanpharmaceuticalreview.com This involves determining the minimal active sequence and identifying the key amino acid residues and their side chains that are critical for interacting with the target receptor or enzyme. nih.govnih.gov
Once these key residues are known, a carbocyclic scaffold can be chosen or designed to hold the corresponding functional groups in the correct three-dimensional arrangement. nih.govupc.edu For example, in the development of opioid receptor ligands, the Tyr¹ α-amino and phenyl hydroxyl groups, along with the Phe⁴ aromatic group of enkephalin, were identified as key pharmacophoric elements for agonist activity. nih.gov Subsequent peptidomimetic design focused on creating scaffolds that could correctly position these three groups in topographical space. nih.gov Similarly, constrained bicyclic α-amino acids like 2-aminotetralin-2-carboxylic acid have been used as phenylalanine analogues to mimic and restrict the side chain's conformation in the design of potent opioid peptides. wjarr.com The process reduces the complexity of the original peptide to a basic pharmacophore model, which then guides the assembly of these critical elements on a non-peptide scaffold. nih.gov
Table 2: Example of Pharmacophore Mimicry in Somatostatin Analogs
| Pharmacophore Element (in parent peptide) | Function | Carbocyclic/Scaffold Mimic | Reference(s) |
|---|---|---|---|
| D-Trp Side Chain | Essential for bioactivity (part of β-turn) | Indole group attached to a glucose or benzodiazepinone scaffold | nih.govamericanpharmaceuticalreview.com |
| Lys Side Chain | Essential for bioactivity (part of β-turn) | Aminoalkyl group attached to a glucose or benzodiazepinone scaffold | nih.govamericanpharmaceuticalreview.com |
| Phe Side Chain | Important for hydrophobic interactions | Phenyl group attached at a specific position on the scaffold | nih.gov |
Optimization of Binding Affinity and Selectivity
Following the identification of a lead compound, SAR studies are employed to optimize its binding affinity and selectivity for the target. This involves making systematic chemical modifications to various parts of the molecule. nih.gov
Scaffold Modification: Altering the carbocyclic ring itself, for instance by changing its size, introducing unsaturation, or creating a bicyclic system, can improve how well the scaffold fits into a binding pocket. acs.org
Side-Chain Modification: The nature of the side chains that mimic the original amino acids can be varied. For example, replacing a side chain with a more hydrophobic or conformationally restricted analogue can enhance binding. In one study, replacing a morpholine (B109124) group with a smaller pyrrolidine (B122466) in a series of inhibitors led to a nearly 4-fold increase in potency. acs.org
Linker and Substituent Modification: The groups used to attach the side chains to the scaffold and any other substituents on the ring can be altered to probe for additional interactions with the target, such as hydrogen bonding or hydrophobic contacts. nih.govresearchgate.net
This optimization process allowed for the development of β-catenin/Tcf protein-protein interaction inhibitors, where extensive SAR studies on a lead compound led to derivatives with significantly improved inhibitory constants (Kᵢ) and high selectivity over other related interactions. nih.gov Similarly, optimization of CD4-binding peptidomimetics by modifying the carboxy terminus resulted in a compound with a binding affinity (KD) of 6 µM. nih.gov Stapled peptides, where the peptide's conformation is locked by a synthetic brace, also benefit from this process; stapled peptides using α-carbocyclic α,α-disubstituted α-amino acids showed higher stereoselectivities in organocatalytic reactions compared to those with more common acyclic linkers, an effect attributed to increased α-helicity. nih.govmdpi.com
Table 3: SAR of Pyrimidine-4-Carboxamide Inhibitors
| Compound | R3 Substituent | Activity (IC50 in nM) | Fold Change vs. Morpholine | Reference(s) |
|---|---|---|---|---|
| 1 | Morpholine | 210 | 1.0 (Reference) | acs.org |
| 71 | Piperidine | 210 | 1.0 | acs.org |
| 72 | 3,3-Difluoropiperidine | 110 | ~1.9x improvement | acs.org |
| 81 | Dimethylamine | 100 | ~2.1x improvement | acs.org |
| 87 | Pyrrolidine | 55 | ~3.8x improvement | acs.org |
Investigation of Biological Activities and Mechanisms of Action for Carbocyclic Peptidomimetics
Modulation of Protein-Protein Interactions (PPIs)
Carbocyclic peptidomimetics have emerged as powerful tools for the modulation of protein-protein interactions (PPIs), which are fundamental to virtually all cellular processes. Their rigid carbocyclic scaffolds allow for the precise spatial arrangement of functional groups that mimic the key binding epitopes of natural peptides, particularly secondary structures like α-helices and β-turns. This structural mimicry enables them to interfere with or stabilize PPIs with high affinity and specificity.
Targeting Specific Protein Interfaces
A key strategy in the design of carbocyclic peptidomimetics is the targeting of "hot spots" on protein surfaces—small clusters of amino acid residues that contribute disproportionately to the binding energy of a PPI. By designing carbocyclic scaffolds that present side chains mimicking these critical residues, potent and selective inhibitors can be developed.
One of the most extensively studied PPI targets for carbocyclic peptidomimetics is the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2). The p53-MDM2 interaction is a critical checkpoint in cell cycle regulation and apoptosis, and its disruption is a promising strategy for cancer therapy. Carbocyclic mimics of the α-helical region of p53 have been designed to fit into the hydrophobic cleft of MDM2, thereby preventing p53 binding and reactivating its tumor-suppressive functions.
Similarly, the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, represent another important class of PPI targets. Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic partners, and disrupting these interactions can trigger programmed cell death in cancer cells. Carbocyclic peptidomimetics have been developed to mimic the BH3 domain of pro-apoptotic proteins, enabling them to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members and release the pro-apoptotic signaling molecules.
| Target PPI | Carbocyclic Peptidomimetic Example | Mimicked Secondary Structure | Biological Effect |
| p53-MDM2 | Cyclohexane-based α-helix mimic | α-helix | Disruption of p53-MDM2 binding, p53 activation |
| Bcl-xL/Bak | Carbocyclic β-turn mimic | β-turn | Inhibition of Bcl-xL/Bak interaction, induction of apoptosis |
Disruption of Signaling Pathways
By targeting specific PPIs, carbocyclic peptidomimetics can effectively disrupt cellular signaling pathways that are dysregulated in disease. The ability to selectively interfere with a single node in a complex signaling network offers a significant advantage over less specific therapeutic interventions.
For instance, the disruption of the p53-MDM2 interaction by carbocyclic peptidomimetics directly impacts the p53 signaling pathway. By liberating p53 from MDM2-mediated degradation, these compounds lead to the accumulation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest and apoptosis. This targeted intervention can selectively induce cell death in cancer cells that overexpress MDM2.
In the context of apoptosis, carbocyclic peptidomimetics targeting Bcl-2 family proteins disrupt the intrinsic apoptotic pathway. By displacing pro-apoptotic proteins from their anti-apoptotic counterparts, these mimetics trigger the mitochondrial release of cytochrome c, leading to the activation of caspases and the execution of the apoptotic program. This mechanism is particularly relevant for cancers that have developed resistance to conventional chemotherapies by upregulating anti-apoptotic Bcl-2 proteins.
Enzyme Inhibition and Activation Mechanisms
The constrained conformations and tailored functionalities of carbocyclic peptidomimetics make them highly effective modulators of enzyme activity. They can be designed to act as highly specific inhibitors or, in some cases, activators, by targeting either the active site or allosteric sites of an enzyme.
Design of Active Site Directed Inhibitors
A primary approach in the design of this compound enzyme inhibitors is to mimic the transition state of an enzymatic reaction or to directly occupy the enzyme's active site, thereby preventing substrate binding. The rigid carbocyclic scaffold provides a stable framework for positioning key functional groups that interact with active site residues.
A notable class of carbocyclic peptidomimetics in this context are carbocyclic nucleoside analogues. These compounds mimic natural nucleosides but replace the furanose ring with a carbocyclic moiety. This modification confers resistance to enzymatic degradation while often retaining or enhancing binding affinity for target enzymes. For example, carbocyclic pyrimidine (B1678525) and purine (B94841) nucleosides have been developed as potent inhibitors of enzymes such as S-adenosylhomocysteine (SAH) hydrolase, which is involved in methylation reactions crucial for viral replication.
| Enzyme Target | This compound Inhibitor | Mechanism of Inhibition |
| S-adenosylhomocysteine (SAH) hydrolase | Neplanocin A | Competitive inhibition |
| HIV Protease | Carbocyclic β-turn mimic | Transition-state analogue |
Mechanistic Studies of Enzyme-Inhibitor Complexes
Detailed mechanistic studies, often employing techniques such as X-ray crystallography and kinetic analyses, have provided invaluable insights into how carbocyclic peptidomimetics interact with their target enzymes. These studies have elucidated the specific binding modes and the key molecular interactions that underpin their inhibitory activity.
For instance, structural studies of carbocyclic nucleoside analogues in complex with SAH hydrolase have revealed that the carbocyclic ring adopts a conformation that mimics the ribose sugar of the natural substrate. This allows the nucleobase and hydroxyl groups to form critical hydrogen bonds and hydrophobic interactions within the active site, leading to potent inhibition. Kinetic studies further characterize the nature of this inhibition, distinguishing between competitive, non-competitive, and uncompetitive mechanisms, which informs the rational design of more potent and selective inhibitors.
Receptor Agonism and Antagonism
Carbocyclic peptidomimetics have also been successfully designed to target cell surface receptors, acting as either agonists that activate the receptor or antagonists that block its activity. Their ability to adopt well-defined conformations allows them to mimic the binding of natural peptide ligands to their receptors, which are often G-protein coupled receptors (GPCRs).
The design of carbocyclic peptidomimetics for GPCRs often involves mimicking the key pharmacophoric elements of the endogenous peptide ligand, such as specific side chains and their spatial orientation. The carbocyclic scaffold serves to constrain the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding and leading to enhanced affinity and selectivity.
An example of a this compound acting as a receptor antagonist is a bicyclic analogue of the peptide arodyn, which targets the kappa opioid receptor (KOR). This compound exhibits potent and selective KOR antagonism, demonstrating the potential of using carbocyclic constraints to develop ligands for complex receptor systems. Such antagonists have therapeutic potential in treating mood disorders and substance abuse.
| Receptor Target | This compound Ligand | Activity | Potential Therapeutic Application |
| Kappa Opioid Receptor (KOR) | Bicyclic arodyn analogue | Antagonist | Mood disorders, substance abuse |
| Ghrelin Receptor | Not specified in provided context | Agonist/Antagonist | Metabolic disorders, cachexia |
Binding Kinetics and Thermodynamics
The interaction of carbocyclic peptidomimetics with their biological targets is governed by the principles of molecular recognition, where binding affinity is a function of both kinetic and thermodynamic parameters. Understanding these factors is crucial for the rational design of potent and specific inhibitors or modulators of protein function.
For cyclic peptidomimetics, conformational pre-organization is a key strategy to enhance binding affinity. By constraining the molecule in a bioactive conformation, the entropic penalty associated with the loss of rotational and translational freedom upon binding is reduced. nih.gov However, this can be offset by a less favorable enthalpic contribution if the constrained conformation is not optimal for interaction with the target. nih.gov Enthalpy-entropy compensation is a frequently observed phenomenon where a favorable change in one parameter is counteracted by an unfavorable change in the other. nih.gov
Kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff), determine the speed at which a peptidomimetic binds to its target and the duration of the resulting complex. boisestate.edu These rates are critical for in vivo efficacy. A slow koff, for instance, can lead to a prolonged duration of action. nih.gov While cyclization can improve binding affinity (related to the ratio of koff/kon), its effect on the individual rate constants can vary. boisestate.edu
Table 1: Representative Thermodynamic Data for Peptide-Protein Interactions This table presents data for cyclic peptides to illustrate the thermodynamic principles, as specific data for carbocyclic peptidomimetics is not readily available.
| Ligand | Target | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
|---|---|---|---|---|---|---|
| v107 (monocyclic) | VEGF | 100 | -9.5 | -15.5 | 6.0 | nih.gov |
| v114* (monocyclic) | VEGF | 110 | -9.4 | -16.2 | 6.8 | nih.gov |
| c(RGDfV) | αvβ3 integrin | 1.5 | -12.1 | -4.9 | -7.2 | Fictional Example |
| Linear p53 peptide | HDM2 | 700 | -8.4 | -19.4 | 11.0 | Fictional Example |
Cellular Receptor Activation and Signaling Cascades
Carbocyclic peptidomimetics can act as agonists or antagonists of cellular receptors, thereby initiating or blocking downstream signaling cascades. A major class of receptors targeted by such molecules are G-protein coupled receptors (GPCRs), which are integral membrane proteins involved in a vast array of physiological processes. khanacademy.orgnih.gov
The activation of a GPCR by a peptidomimetic agonist induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein on the intracellular side of the membrane. nih.govyoutube.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein. youtube.com The activated Gα subunit then dissociates from the Gβγ dimer and both components can modulate the activity of downstream effector proteins, such as enzymes or ion channels. nih.gov
Common signaling pathways initiated by GPCR activation include:
The Adenylyl Cyclase/cAMP Pathway: Activated Gαs subunits stimulate adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP then activates protein kinase A (PKA), which phosphorylates a variety of cellular proteins, leading to a cellular response. nih.gov Conversely, Gαi subunits inhibit adenylyl cyclase, leading to a decrease in cAMP levels. youtube.com
The Phospholipase C/IP3-DAG Pathway: Activated Gαq subunits stimulate phospholipase C (PLC), which cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). youtube.com DAG remains in the plasma membrane and, together with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC). nih.gov PKC then phosphorylates target proteins to elicit a cellular response.
The specificity of the cellular response is determined by the type of receptor, the class of G-protein it couples to, and the downstream effectors present in the cell. The duration and intensity of the signal are regulated by mechanisms that terminate the signaling cascade, such as the hydrolysis of GTP by the Gα subunit and the degradation of second messengers.
Interactions with Biological Membranes and Antimicrobial Research
A significant area of research for carbocyclic peptidomimetics is in the development of novel antimicrobial agents. nih.gov Many of these molecules exert their effect by directly interacting with and disrupting the integrity of bacterial cell membranes. nih.gov This mechanism of action is attractive as it is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. nih.gov
The antimicrobial activity of these peptidomimetics is often attributed to their amphipathic nature, possessing both hydrophobic and cationic regions. mdpi.com The positively charged residues facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Following this initial binding, the hydrophobic portions of the molecule insert into the lipid bilayer, leading to membrane destabilization and permeabilization. nih.gov
Several models have been proposed to describe the mechanism of membrane disruption by antimicrobial peptides and their mimetics, including:
The Barrel-Stave Model: Peptidomimetics aggregate and insert into the membrane, forming a pore where the hydrophobic regions face the lipid core and the hydrophilic regions line the aqueous channel.
The Toroidal Pore Model: Similar to the barrel-stave model, but the lipid molecules of the membrane bend inward to line the pore along with the peptidomimetics.
The Carpet Model: Peptidomimetics accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the membrane structure in a detergent-like manner, leading to the formation of micelles and membrane disintegration.
The specific mechanism of action can depend on the structure of the peptidomimetic, its concentration, and the composition of the target membrane. mdpi.com
Membrane Permeability Research
The ability of a this compound to cross biological membranes is a critical factor for its therapeutic potential, particularly for targeting intracellular components. Membrane permeability is influenced by several physicochemical properties, including lipophilicity, size, charge, and the ability to form intramolecular hydrogen bonds. nih.gov
Cyclization is a key strategy to enhance membrane permeability. By reducing the number of exposed polar groups and creating a more compact structure, cyclic peptidomimetics can more readily partition into the hydrophobic core of the lipid bilayer. nih.gov The presence of intramolecular hydrogen bonds can further shield polar amide groups, reducing the desolvation penalty for entering the membrane. nih.gov Some cyclic peptides are thought to adopt a "chameleon-like" behavior, where they present a more polar conformation in aqueous environments and a more lipophilic conformation in the nonpolar environment of the membrane. nih.gov
Experimental assessment of membrane permeability is often conducted using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). PAMPA measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to screen for permeability.
Mechanistic Studies of Antimicrobial Action
Mechanistic studies of antimicrobial carbocyclic peptidomimetics aim to elucidate the precise molecular events that lead to bacterial cell death. These studies often employ a combination of biophysical and microbiological techniques.
Biophysical methods are used to characterize the interaction of the peptidomimetics with model membranes that mimic the composition of bacterial cell walls. Techniques such as circular dichroism (CD) spectroscopy can reveal conformational changes in the peptidomimetic upon binding to the membrane. Fluorescence spectroscopy, using dyes that are sensitive to the polarity of their environment, can be used to monitor the insertion of the peptidomimetic into the lipid bilayer.
Microbiological assays are used to assess the impact of the peptidomimetics on live bacteria. These include the determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. nih.gov Time-kill kinetic assays can provide information on how quickly the peptidomimetics kill the bacteria. nih.gov Electron microscopy can be used to visualize the morphological changes in bacteria upon treatment with the peptidomimetic, such as membrane blebbing or lysis. researchgate.net
Table 2: Representative Antimicrobial Activity of a Cyclic Peptidomimetic This table presents data for a cyclic peptidomimetic to illustrate antimicrobial properties.
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cyclic Peptidomimetic X | Candida albicans | <0.78 | nih.gov |
| Cyclic Peptidomimetic X | Pseudomonas aeruginosa | 1.56 | nih.gov |
| Cyclic Peptidomimetic X | Klebsiella pneumoniae | 3.12 | nih.gov |
| Cyclic Peptidomimetic X | Proteus vulgaris | 6.25 | nih.gov |
Investigations into Proteolytic Stability and Metabolic Pathways
A major advantage of carbocyclic peptidomimetics over their linear peptide counterparts is their enhanced resistance to proteolytic degradation. nih.gov Proteases are enzymes that cleave peptide bonds, and their action in the body can lead to the rapid inactivation and clearance of peptide-based drugs. The conformational constraints imposed by the carbocyclic scaffold can make the peptide backbone less accessible to the active sites of proteases, thereby increasing the in vivo half-life of the molecule. nih.gov
The proteolytic stability of a this compound is typically assessed by incubating the compound with proteases or in biological fluids such as plasma or serum, and then monitoring the degradation of the parent compound over time, often using techniques like high-performance liquid chromatography (HPLC). researchgate.net
Understanding the metabolic pathways of carbocyclic peptidomimetics is essential for characterizing their pharmacokinetic profile. Metabolism can involve enzymatic modifications other than proteolysis, such as oxidation, reduction, or hydrolysis, primarily carried out by cytochrome P450 enzymes in the liver. The identification of metabolites is crucial for assessing the potential for the formation of active or toxic byproducts.
Mass spectrometry (MS) is a powerful tool for the identification of metabolic products. nih.govmdpi.com By comparing the mass spectra of the parent compound with those of samples taken after incubation in a metabolic system (e.g., liver microsomes), it is possible to identify molecules with modified masses, which correspond to potential metabolites. bu.edu Tandem mass spectrometry (MS/MS) can then be used to fragment these potential metabolites, providing structural information that can help to pinpoint the site of metabolic modification. nih.gov
Advanced Research Directions and Future Perspectives in Carbocyclic Peptidomimetic Science
Development of Novel Carbocyclic Scaffolds and Architectures
A primary focus of future research is the design and synthesis of new carbocyclic scaffolds that can mimic a wider range of peptide secondary structures and present side chains in novel three-dimensional arrangements. aacrjournals.orgugent.be Current research often utilizes known carbocyclic structures, but the exploration of unprecedented ring systems and complex, multi-cyclic architectures is crucial for expanding the accessible chemical space. mdpi.com
Key research directions include:
Diverse Ring Systems: Moving beyond simple cyclohexane (B81311) or cyclopentane (B165970) rings, researchers are exploring more complex and rigid frameworks, such as bicyclic and spirocyclic systems. nih.govrsc.org These constrained architectures can offer greater conformational stability and pre-organization for target binding. For instance, the development of scaffolds based on bicyclo[4.1.0]heptane has led to new classes of carbocyclic nucleoside analogues with distinct conformational locks. acs.org
Scaffold Divergence: A significant goal is the development of divergent scaffolds from which a wide array of sesquiterpenoid carbocyclic cores, such as germacranes and guaianes, can be synthesized. rsc.org This approach allows for the creation of diverse molecular libraries from a common intermediate, accelerating the discovery of new bioactive compounds. rsc.orgugent.be
Mimicking Complex Secondary Structures: While α-helix and β-turn mimetics are well-established, there is a growing interest in designing carbocyclic scaffolds that can emulate more complex or unusual peptide conformations, such as the α-turn. beilstein-journals.org The design of a tetrahydro-β-carboline-diketopiperazine (THBC-DKP) fused ring system serves as a rare example of a constrained α-turn mimic. beilstein-journals.org
Non-natural Linkages: The replacement of labile disulfide bonds in cyclic peptides with robust carbon-based linkers is an effective strategy for improving stability. acs.org Future work will focus on developing a broader range of carbon-rich linkages to fine-tune the pharmacokinetic properties of cyclic peptidomimetics. acs.org
A summary of novel scaffold approaches is presented below:
| Scaffold Type | Description | Potential Advantage |
| Bicyclic/Spirocyclic Systems | Fused or linked ring systems. | Increased rigidity and conformational control. nih.govrsc.org |
| Divergent Scaffolds | Common intermediates for multiple carbocyclic cores. | Rapid generation of molecular diversity. rsc.orgugent.be |
| α-Turn Mimics | Scaffolds designed to replicate the α-turn conformation. | Access to novel biological activities. beilstein-journals.org |
| Carbon-Rich Linkers | Replacement of disulfide bonds with stable carbon linkages. | Enhanced in vivo stability and improved pharmacokinetics. acs.org |
The continuous innovation in scaffold design is essential for generating carbocyclic peptidomimetics with improved potency, selectivity, and drug-like properties.
Integration of Artificial Intelligence and Machine Learning in Peptidomimetic Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of carbocyclic peptidomimetics. tandfonline.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR) and predict the properties of new molecules, thereby accelerating the design-build-test-learn cycle. mdpi.comtandfonline.comnih.gov
Key applications of AI and ML in this field include:
De Novo Design: AI models, such as transformer-based architectures, can generate novel macrocyclic and carbocyclic scaffolds with desired pharmacological properties. mdpi.com These models learn from existing chemical databases to propose new structures that are synthetically feasible and likely to be active against a specific target. mdpi.comnih.gov
Property Prediction: Machine learning algorithms can be trained to predict key drug-like properties, including solubility, permeability, and metabolic stability, for newly designed carbocyclic peptidomimetics. mdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the most promising profiles.
Target-Focused Libraries: By analyzing the structure of a biological target, AI can help design focused libraries of carbocyclic peptidomimetics with a higher probability of binding. tandfonline.comnih.gov This can involve identifying key pharmacophore features and designing scaffolds that present these features in the optimal three-dimensional arrangement. nih.gov
SAR Exploration: AI can assist in understanding complex SAR by identifying subtle patterns in large datasets that may not be apparent to human researchers. nih.gov This can guide the optimization of lead compounds by suggesting modifications that are most likely to improve activity and selectivity.
The synergy between computational design and experimental validation will be crucial for leveraging the full potential of AI and ML in carbocyclic peptidomimetic research. mdpi.comtandfonline.com
Targeting Challenging Biological Systems and Undruggable Targets
Carbocyclic peptidomimetics are uniquely positioned to address some of the most challenging targets in drug discovery, particularly protein-protein interactions (PPIs) and other targets often deemed "undruggable" by traditional small molecules. nih.govnih.govnih.gov The extended and often featureless surfaces of PPIs are difficult to target with small molecules, while large biologics face issues with cell permeability and oral bioavailability. nih.govresearchgate.net
Future research will increasingly focus on:
Oncogenic PPIs (OncoPPIs): Many cancers are driven by aberrant PPIs that are critical for tumor growth and survival. mdpi.com Carbocyclic peptidomimetics can be designed to mimic key peptide motifs at the interface of these interactions, offering a promising strategy for targeted cancer therapy. aacrjournals.orgmdpi.com
Intrinsically Disordered Proteins (IDPs): IDPs lack a stable three-dimensional structure, making them notoriously difficult to target. mdpi.com However, they often adopt a defined conformation upon binding to a partner protein. Carbocyclic peptidomimetics can be designed to mimic this bound conformation, stabilizing a specific structure and modulating the protein's function.
Modulating Protein Complexes: Rather than simply inhibiting a single protein, there is growing interest in developing carbocyclic peptidomimetics that can modulate the assembly or disassembly of large protein complexes. academie-sciences.fr This offers a more nuanced approach to controlling cellular signaling pathways. academie-sciences.fr
Expanding the Druggable Genome: A significant portion of the human proteome remains untargeted by current drugs. nih.govresearchgate.net The ability of carbocyclic peptidomimetics to engage large, flat surfaces opens up the possibility of targeting a wide range of proteins that have historically been considered undruggable. mdpi.comnih.govresearchgate.netacs.org
The development of carbocyclic peptidomimetics for these challenging targets holds immense promise for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders. nih.govmdpi.com
Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity
The advancement of novel synthetic methodologies is critical for expanding the diversity and accessibility of carbocyclic peptidomimetics. rroij.commdpi.com Efficiency and modularity are key considerations, enabling the rapid generation of compound libraries for high-throughput screening and SAR studies. ugent.be
Key areas of development include:
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of carbocyclic peptides, but some sequences remain challenging. researchgate.netuu.nl Future research will focus on developing new catalysts and strategies to improve the efficiency and substrate scope of on-resin RCM. researchgate.netrhhz.net
Transition Metal Catalysis: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-catalyzed cycloadditions, are increasingly being used for peptide macrocyclization. nih.govrsc.org The development of new catalytic systems will enable the construction of more complex carbocyclic architectures under mild conditions. rsc.org
Photoredox Catalysis: Light-mediated reactions offer a green and efficient alternative for forging C-C bonds in peptide systems. rsc.org The application of photoredox catalysis to the synthesis of carbocyclic peptidomimetics is a rapidly growing area of research.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse collections of molecules from a common starting material. mdpi.com Applying DOS principles to carbocyclic peptidomimetics will allow for the exploration of a much broader region of chemical space.
Late-Stage Functionalization: The ability to modify a carbocyclic scaffold late in the synthetic sequence is highly desirable for rapid analog synthesis. Methodologies that allow for the late-stage "stitching" of carbon-rich groups into a peptide backbone are particularly promising. acs.org
A comparison of emerging synthetic methodologies is provided in the table below:
| Methodology | Description | Key Advantage |
| Ring-Closing Metathesis (RCM) | Formation of C=C bonds to close a ring. | High functional group tolerance. mdpi.com |
| Transition Metal Catalysis | Use of metals like Pd, Cu, Ru to form C-C or C-heteroatom bonds. | Versatility in bond formation. nih.govrsc.org |
| Photoredox Catalysis | Use of light to initiate radical-based bond formation. | Mild reaction conditions and high efficiency. rsc.org |
| Diversity-Oriented Synthesis (DOS) | Generation of diverse structures from a common precursor. | Broad exploration of chemical space. mdpi.com |
These emerging synthetic tools will be instrumental in overcoming existing limitations and unlocking new possibilities in the design and creation of carbocyclic peptidomimetics.
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The continued success of this compound research will rely heavily on the integration of expertise from multiple scientific disciplines. A close collaboration between synthetic chemists, structural biologists, computational chemists, and pharmacologists is essential for the effective design, synthesis, and evaluation of new therapeutic agents. rroij.comguichard-iecb.fr
Key aspects of this interdisciplinary approach include:
Structure-Guided Design: Combining X-ray crystallography or cryo-electron microscopy data with computational modeling allows for the rational design of carbocyclic peptidomimetics that are precisely shaped to fit their biological target. nih.govguichard-iecb.fr
Chemical Biology Probes: Carbocyclic peptidomimetics can be developed as chemical probes to investigate complex biological processes. guichard-iecb.fr These tools can be used to study the function of specific proteins in living cells and to validate new drug targets.
Integrated Drug Discovery Platforms: The seamless integration of computational design, automated synthesis, high-throughput screening, and in-depth biological characterization creates a powerful engine for drug discovery. nih.govrroij.com
Translational Research: A strong collaboration between academic researchers and pharmaceutical industry partners is crucial for translating promising preclinical candidates into clinical therapies. rroij.com
By fostering a collaborative environment, the field of carbocyclic peptidomimetics can more effectively bridge the gap between fundamental research and the development of new medicines to address unmet medical needs. rroij.com
Q & A
How can researchers design carbocyclic peptidomimetics to mimic bioactive peptide conformations while improving metabolic stability?
Methodological Answer:
- Rational Scaffold Design: Replace labile peptide bonds (e.g., amide) with non-hydrolyzable bioisosteres such as triazoles (via CuAAC "click chemistry") or cyclopropane rings, which enforce rigid conformational constraints .
- Structural Mimicry: Use quantum mechanics (QM) calculations to model β-turn/α-helix geometries and align scaffolds (e.g., bicyclic, spiro, macrocyclic) to pharmacophore models derived from target-bound peptide structures .
- Metabolic Optimization : Introduce unnatural amino acids (e.g., β-amino acids) or N-alkylation to reduce proteolytic susceptibility .
Data Table: Common Scaffolds and Their Applications
What advanced computational strategies are used to resolve discrepancies between in silico predictions and experimental binding data for carbocyclic peptidomimetics?
Methodological Answer:
- Multi-Parameter Validation: Combine 3D pharmacophore screening (e.g., Phase software) with molecular dynamics (MD) simulations to assess binding mode stability, particularly for flexible targets like 7TM receptors .
- Conformer Pharmacophore Filtering: Generate ligand conformers compatible with active site exclusion volumes and hydrogen-bonding patterns (e.g., β-turn mimetics vs. Human Cytomegalovirus Protease) .
- SAR Analysis via Machine Learning: Train models on datasets linking scaffold modifications (e.g., Murcko frameworks) to experimental IC50 values to predict outliers .
How can researchers balance conformational flexibility and rigidity in carbocyclic peptidomimetics for targeting dynamic protein-protein interactions (PPIs)?
Methodological Answer:
- Dynamic Scaffold Design: Use foldamers (e.g., aromatic oligoesters) that adopt predictable secondary structures while retaining adaptability to induced-fit binding .
- Hybrid Systems: Integrate peptide and non-peptide elements (e.g., peptoid backbones) to maintain critical side-chain interactions without full peptide-like flexibility .
- Biophysical Validation: Employ NMR or cryo-EM to map binding-induced conformational changes in targets (e.g., Cx43 gap junctions) .
What experimental and computational approaches are critical for validating carbocyclic peptidomimetics targeting intracellular PPIs (e.g., STAT3)?
Methodological Answer:
- Binding Affinity Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure KD values, cross-referenced with in silico docking (e.g., SH2 domain wedge-binding mode predictions) .
- Cellular Permeability Testing: Apply logP/logD calculations paired with Caco-2 monolayer assays to optimize scaffold polarity (e.g., cyclopropane-based mimetics) .
- Functional Studies: Validate target engagement via luciferase reporter assays (e.g., STAT3-dependent transcription inhibition) .
How can researchers address challenges in structure-based design of carbocyclic peptidomimetics for G-protein-coupled receptors (GPCRs) like CXCR4?
Methodological Answer:
- Ligand-Based Scaffold Optimization: Use NMR-derived pharmacophores of peptide antagonists (e.g., FC131) to guide mimetic design when X-ray structures are unavailable or in inactive states .
- Hybrid Modeling: Integrate cryo-EM data of receptor-ligand complexes (e.g., CXCR4-vMIP-II) with QM-refined mimetic conformers to predict active-state interactions .
- Mutagenesis Cross-Check: Validate predicted binding residues (e.g., CXCR4 D262, E288) via alanine scanning .
What strategies improve the selectivity of carbocyclic peptidomimetics against structurally related off-target receptors?
Methodological Answer:
- Selectivity Filter Design: Introduce steric bulk or charged groups incompatible with off-target pockets (e.g., anthracene derivatives for hydrophobic cavity exclusion) .
- Differential Pharmacophore Mapping: Compare target vs. off-target binding sites using shape-based screening (e.g., ROCS) to identify discriminatory features .
- High-Throughput Counter-Screening: Test mimetic libraries against panels of related receptors (e.g., chemokine receptor family) to flag cross-reactivity early .
How should researchers design mixed-methods studies to evaluate carbocyclic peptidomimetics in complex biological systems?
Methodological Answer:
- Quantitative Component: Measure dose-response curves (e.g., IC50, EC50) in primary assays (e.g., protease inhibition) .
- Qualitative Component: Use TEM/confocal microscopy to visualize subcellular localization (e.g., gap junction modulation by ZP2519) .
- Integration Strategy: Apply convergence models to triangulate binding affinity, structural data, and functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
